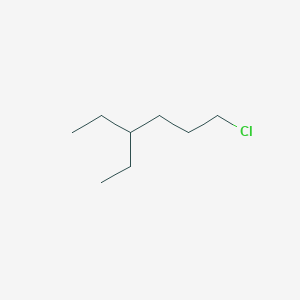
1-Chloro-4-ethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-ethylhexane is an organic compound classified as an alkyl halide. It consists of a hexane backbone with a chlorine atom attached to the first carbon and an ethyl group attached to the fourth carbon.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethylhexane can be synthesized through various methods, including:
Free Radical Halogenation: This method involves the reaction of hexane with chlorine gas under ultraviolet light, leading to the substitution of a hydrogen atom with a chlorine atom.
Nucleophilic Substitution: Another method involves the reaction of 4-ethylhexanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes, where hexane is treated with chlorine gas in the presence of a catalyst to ensure high yield and purity.
化学反应分析
1-Chloro-4-ethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the chlorine atom is replaced by another nucleophile such as hydroxide ion (OH⁻) or cyanide ion (CN⁻).
Elimination Reactions: It can also undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in solvents like ethanol or tert-butanol.
Major Products Formed:
Substitution: Products like 4-ethylhexanol or 4-ethylhexanenitrile.
Elimination: Products like 4-ethylhexene.
科学研究应用
1-Chloro-4-ethylhexane has various applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed halogenation and dehalogenation reactions.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 1-Chloro-4-ethylhexane primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The reaction proceeds through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile . In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the reaction proceeding through either an E1 or E2 mechanism .
相似化合物的比较
1-Chloro-4-ethylhexane can be compared with other similar alkyl halides, such as:
1-Chlorohexane: Similar in structure but lacks the ethyl group at the fourth carbon.
1-Bromo-4-ethylhexane: Similar in structure but has a bromine atom instead of chlorine.
4-Chloro-2-ethylhexane: Similar in structure but has the chlorine atom at the fourth carbon and the ethyl group at the second carbon.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both the chlorine atom and the ethyl group on the hexane backbone provides distinct chemical properties compared to other alkyl halides .
属性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC 名称 |
1-chloro-4-ethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-3-8(4-2)6-5-7-9/h8H,3-7H2,1-2H3 |
InChI 键 |
OQICYKWIRPCOCM-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


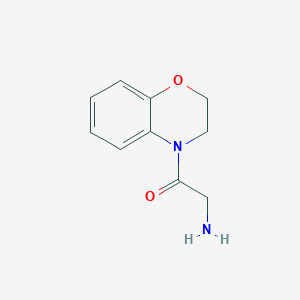
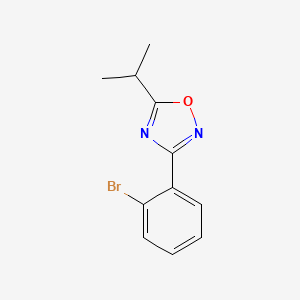
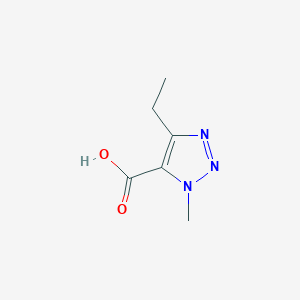

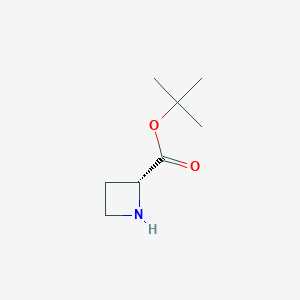
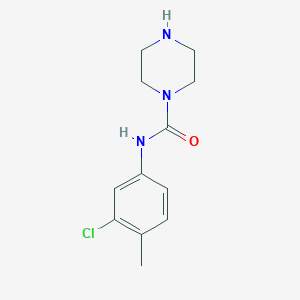
amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
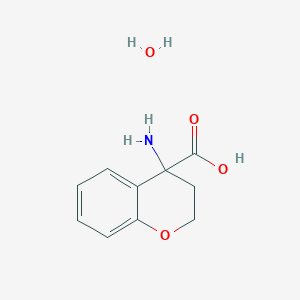
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
![4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B13186519.png)
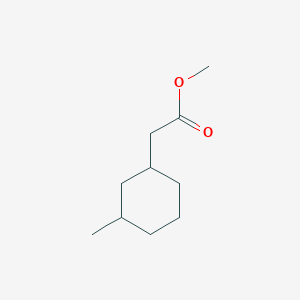
![2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol](/img/structure/B13186531.png)

